molecular formula C6H10 B086901 Cyclohexene CAS No. 110-83-8

Cyclohexene

Cat. No. B086901
CAS RN: 110-83-8
M. Wt: 82.14 g/mol
InChI Key: HGCIXCUEYOPUTN-UHFFFAOYSA-N
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Patent
US05321155

Procedure details

The preparation of adipic acid is also carried out commercially by the selective hydrogenation of benzene to form cyclohexene, separation of the cyclohexene from the unconverted benzene and the over-hydrogenated cyclohexane by extractive distillation, then hydration of cyclohexene to form cyclohexanol, and the nitric acid oxidation of the cyclohexanol to adipic acid. See for example Kagaku Kogaku (Chemical Technology), vol. 55, No. 5, pp 382-385 (1991); "Technology for Manufacturing Cyclohexanol using Cyclohexene Technique" by Shikazo Senoo and Koji Nakagawa.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][C:6](O)=O>C1C=CC=CC=1>[CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]=1.[CH:1]1([OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
cyclohexene, separation of the cyclohexene from the unconverted benzene
DISTILLATION
Type
DISTILLATION
Details
the over-hydrogenated cyclohexane by extractive distillation

Outcomes

Product
Name
Type
product
Smiles
C1=CCCCC1
Name
Type
product
Smiles
C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.